molecular formula C13H15N3O3 B1418276 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 1170948-73-8

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No. B1418276
M. Wt: 261.28 g/mol
InChI Key: DAZHSDUZMIVTMV-UHFFFAOYSA-N
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Description

“2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one” is a chemical compound with the molecular formula C13H15N3O3 . It is also known by other synonyms such as “2-(3,4-dimethoxyanilino)-6-methyl-1H-pyrimidin-4-one” and "4(3H)-Pyrimidinone, 2-[(3,4-dimethoxyphenyl)amino]-6-methyl-" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinone ring substituted with a methyl group at the 6-position and a 3,4-dimethoxyphenylamino group at the 2-position .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 389.7±52.0 °C, and its predicted density is 1.26±0.1 g/cm3 . The predicted pKa is 9.42±0.50 .

Scientific Research Applications

Chemical and Biochemical Significance

1. Role in Lignin Acidolysis

Research on related dimeric non-phenolic β-O-4-type lignin model compounds, such as those involving 3,4-dimethoxyphenyl units, has provided insights into the acidolysis mechanisms of lignin. These studies reveal the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the breakdown of lignin, highlighting potential applications in biofuel production and the understanding of lignin structure (T. Yokoyama, 2015).

2. Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, to which the compound is structurally related, is essential in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research emphasizes the role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, suggesting applications in drug development and the synthesis of biologically active molecules (Mehul P. Parmar et al., 2023).

3. Pharmacokinetics and Toxicology

Although not directly related to the specified compound, studies on new psychoactive substances, including various phenyl and pyrimidine derivatives, provide a framework for understanding the pharmacokinetics, pharmacodynamics, and potential toxicology of related compounds. Such research is crucial for developing safety guidelines and therapeutic applications (J. J. Nugteren-van Lonkhuyzen et al., 2015).

4. Implications in Medicinal Chemistry

The quinazolinone nucleus, closely related to the pyrimidin-4(3H)-one structure, is highlighted for its significant biological activities, including antibacterial and antitumor properties. This underscores the potential of the compound for further exploration in drug discovery and development (B. K. Tiwary et al., 2016).

5. Anticancer Activity of Antimetabolites

Antimetabolites, resembling the pyrimidin-4(3H)-one structure, show significant anticancer activity by interfering with DNA replication and repair processes. Studies on antipyrimidines like AraC, dFdC, and FdUrd emphasize the structural and thermodynamic basis for their efficacy, suggesting potential research directions for related compounds (W. Gmeiner, 2002).

properties

IUPAC Name

2-(3,4-dimethoxyanilino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-6-12(17)16-13(14-8)15-9-4-5-10(18-2)11(7-9)19-3/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZHSDUZMIVTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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